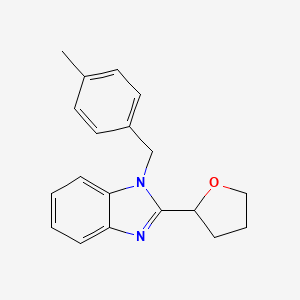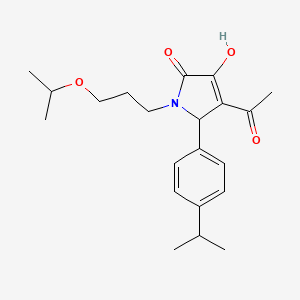![molecular formula C12H14Cl2N2O3 B11049787 N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B11049787.png)
N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a 5-chloro-2-methoxyphenyl group, a carbamoyl group, and a butanimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride typically involves the reaction of 5-chloro-2-methoxyaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with phosgene to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and substituted amines.
Oxidation: Products include oxides and hydroxylated derivatives.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes and signaling pathways .
properties
Molecular Formula |
C12H14Cl2N2O3 |
|---|---|
Molecular Weight |
305.15 g/mol |
IUPAC Name |
(1-chlorobutylideneamino) N-(5-chloro-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-3-4-11(14)16-19-12(17)15-9-7-8(13)5-6-10(9)18-2/h5-7H,3-4H2,1-2H3,(H,15,17) |
InChI Key |
PTPUTRAEADRBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NOC(=O)NC1=C(C=CC(=C1)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5,8-dimethoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11049715.png)
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)benzoic acid](/img/structure/B11049720.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11049722.png)
![4-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11049724.png)
![diethyl (2E)-2-[(2,3-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049730.png)
![Hydrosulfide, [4-(2,3-dihydro-1H-inden-1-yl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B11049736.png)
![Methyl 2-{[3-oxo-3-(2-thienyl)propyl]amino}benzoate](/img/structure/B11049746.png)
![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-2-phenoxyacetamide](/img/structure/B11049757.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)
![4',4',6',8'-tetramethyl-1,6-diphenyl-2-thioxo-2,3-dihydro-1H,4'H-spiro[pyrimidine-4,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11049766.png)

![3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11049768.png)
